

Technical Support Center: Minimizing Hydrogen Evolution in Copper Electroplating

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Copper fluoroborate*

Cat. No.: *B3419579*

[Get Quote](#)

Welcome to the technical support center for copper electroplating. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize hydrogen evolution during copper electroplating experiments. Excessive hydrogen evolution can lead to a variety of deposit defects, including pitting, reduced adhesion, and hydrogen embrittlement, compromising the quality and performance of the plated components.^[1] This resource provides in-depth troubleshooting guidance and frequently asked questions to help you achieve high-quality, reliable copper deposits.

Troubleshooting Guide: Hydrogen Evolution and Related Defects

This section addresses specific issues you may encounter during copper electroplating, their probable causes related to hydrogen evolution, and recommended corrective actions.

Issue 1: Pitting or Pinholes in the Copper Deposit

Symptoms: You observe small cavities or holes on the surface of the plated copper.^[1]

Probable Cause: This is often a direct result of hydrogen gas bubbles adhering to the cathode surface during plating.^{[1][2]} These bubbles prevent the deposition of copper in those localized areas, leaving behind pits or pinholes once the bubbles dislodge.

Corrective Actions:

- Optimize Current Density: Excessively high current densities can significantly increase the rate of hydrogen evolution.[3][4] If you are observing pitting, consider reducing the current density. A Hull cell test can be an invaluable tool to determine the optimal current density range for your specific bath chemistry.[5][6]
- Adjust Bath pH: The pH of the plating bath plays a crucial role in hydrogen evolution.[7] In acidic copper sulfate baths, a very low pH (highly acidic) can lead to increased competition from hydrogen ions for reduction at the cathode, resulting in more vigorous gassing.[8] Conversely, in some alkaline baths, an improper pH can also lead to instability and increased hydrogen evolution. Regularly monitor and adjust the pH to the recommended operating range for your specific bath formulation.
- Enhance Bath Agitation: Inadequate agitation can allow hydrogen bubbles to remain on the cathode surface for longer periods.[2] Implementing or increasing mechanical or air agitation helps to dislodge these bubbles more effectively, ensuring a more uniform deposit.[9]
- Check for Organic Contamination: Organic contaminants in the plating bath can act as sites for bubble nucleation and can also interfere with the effectiveness of wetting agents. If contamination is suspected, a carbon treatment of the bath may be necessary.[9]
- Evaluate Additive Concentrations: Wetting agents or surfactants are often added to copper plating baths to reduce the surface tension at the cathode, allowing hydrogen bubbles to detach more easily.[3] Ensure that the concentration of these additives is within the recommended range.

Issue 2: Blistering or Poor Adhesion of the Copper Deposit

Symptoms: The copper layer separates from the substrate, forming blisters, or can be easily peeled off.

Probable Cause: While several factors can cause poor adhesion, hydrogen can be a significant contributor. Hydrogen that diffuses into the substrate or the initial deposit layer can form gas pockets at the interface, leading to blistering, especially upon heating.[1] This phenomenon is a manifestation of hydrogen embrittlement.[10]

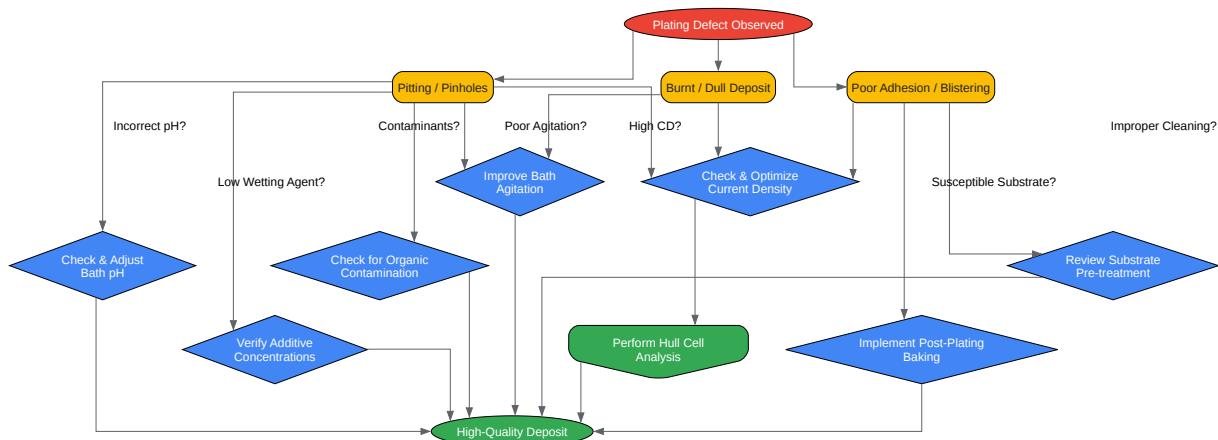
Corrective Actions:

- Thorough Substrate Cleaning and Pre-treatment: Ensure the substrate is meticulously cleaned and de-greased to remove any surface contaminants that could impede adhesion.[2]
- Minimize Hydrogen Absorption During Pre-treatment: Acidic pickling steps, used to remove oxides from the substrate, can be a significant source of hydrogen absorption.[10] The use of inhibitors in the pickling solution can reduce the corrosion of the base metal and minimize hydrogen evolution and uptake.[10]
- Control Plating Parameters: As with pitting, high current densities and improper pH can exacerbate hydrogen evolution, increasing the risk of hydrogen embrittlement.[3][11]
- Post-Plating Baking: For susceptible substrates, particularly high-strength steels, a post-plating baking step can be employed to drive out absorbed hydrogen and mitigate the risk of embrittlement.[3][10] General guidelines suggest baking at 190-220°C (375-428°F) for several hours, though the exact parameters will depend on the substrate material and its specifications.[10]

Issue 3: Burnt, Powdery, or Dull Deposits

Symptoms: The copper deposit appears dark, rough, and non-adherent, particularly in high current density areas.

Probable Cause: While often associated with exceeding the limiting current density for copper deposition, excessive hydrogen evolution can contribute to this appearance. Vigorous gassing at the cathode can disrupt the orderly deposition of copper ions, leading to a disordered and powdery deposit.[12]


Corrective Actions:

- Optimize Current Density and Bath Composition: This is the most critical factor. High current densities deplete the copper ions near the cathode faster than they can be replenished, leading to a situation where the reduction of hydrogen ions becomes a more dominant reaction.[4] A Hull cell test is essential for identifying the current density at which burning occurs.[5][6] Adjusting the concentrations of copper sulfate and sulfuric acid can also widen the bright plating range.

- Increase Bath Agitation: Improved agitation helps to replenish copper ions at the cathode surface, increasing the limiting current density and reducing the likelihood of burning.[9]
- Check Bath Temperature: Operating the bath at the correct temperature is important for maintaining the solubility of bath components and influencing the deposition kinetics. Deviations from the optimal temperature can affect the deposit's appearance.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting issues related to hydrogen evolution in copper electroplating.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for copper plating defects.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydrogen evolution during copper electroplating?

A1: In aqueous acidic electroplating baths, there are two primary cathodic reactions occurring simultaneously: the reduction of copper ions ($\text{Cu}^{2+} + 2\text{e}^- \rightarrow \text{Cu}$) and the reduction of hydrogen ions ($2\text{H}^+ + 2\text{e}^- \rightarrow \text{H}_2$).^[13] Hydrogen evolution becomes more significant when the applied potential is sufficiently negative to drive the reduction of H^+ ions. This is more likely to happen at high current densities, where the concentration of Cu^{2+} ions near the cathode surface is depleted, or in highly acidic solutions with a high concentration of H^+ ions.^[8]

Q2: How does pH influence hydrogen evolution?

A2: The pH of the plating solution is a direct measure of the hydrogen ion concentration.^[7] In acidic copper sulfate baths, lowering the pH (increasing acidity) increases the availability of H^+ ions for reduction, thus promoting hydrogen evolution.^[8] Conversely, a pH that is too high can lead to the precipitation of copper hydroxide, which negatively affects the plating quality.^[14] Therefore, maintaining the pH within the optimal range specified for the bath chemistry is crucial for balancing good copper deposition with minimal hydrogen evolution.

Q3: Can additives be used to suppress hydrogen evolution?

A3: Yes, certain additives can help minimize the effects of hydrogen evolution. Wetting agents (surfactants) reduce the surface tension of the solution, which allows hydrogen bubbles to detach from the cathode surface more easily before they grow large enough to cause pitting.^[3] Other additives, known as inhibitors or carriers (like polyethylene glycol), can adsorb onto the cathode surface, modifying the electrochemical double layer and influencing the kinetics of both copper deposition and hydrogen evolution.^[15] Some additives can also refine the grain structure of the copper deposit, making it less susceptible to hydrogen embrittlement.

Q4: What is a Hull cell, and how can it help in minimizing hydrogen evolution?

A4: The Hull cell is a miniature electroplating cell of a specific trapezoidal shape that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.^[5] ^[6]^[16] By examining the appearance of the plated panel, one can visually determine the current density ranges that produce bright, dull, or burnt deposits, as well as identify areas prone to pitting from excessive gassing.^[17] This diagnostic tool is invaluable for optimizing current density, evaluating the effect of additive concentrations, and troubleshooting problems like excessive hydrogen evolution before making adjustments to the main plating tank.^[5]^[18]

Q5: Is hydrogen evolution always detrimental to the copper deposit?

A5: While generally considered a parasitic reaction that can lead to defects, in some specialized applications, hydrogen evolution is intentionally promoted. The "hydrogen evolution assisted (HEA) electroplating" technique utilizes the hydrogen bubbles as a dynamic template to create porous or foam-like copper structures.[\[19\]](#) However, for the vast majority of applications where a dense, uniform, and adherent copper layer is required, hydrogen evolution should be minimized.

Experimental Protocol: Hull Cell Analysis for Copper Plating Bath Optimization

This protocol provides a step-by-step guide for using a standard 267 mL Hull cell to diagnose and optimize your copper electroplating bath.[\[6\]](#)[\[16\]](#)

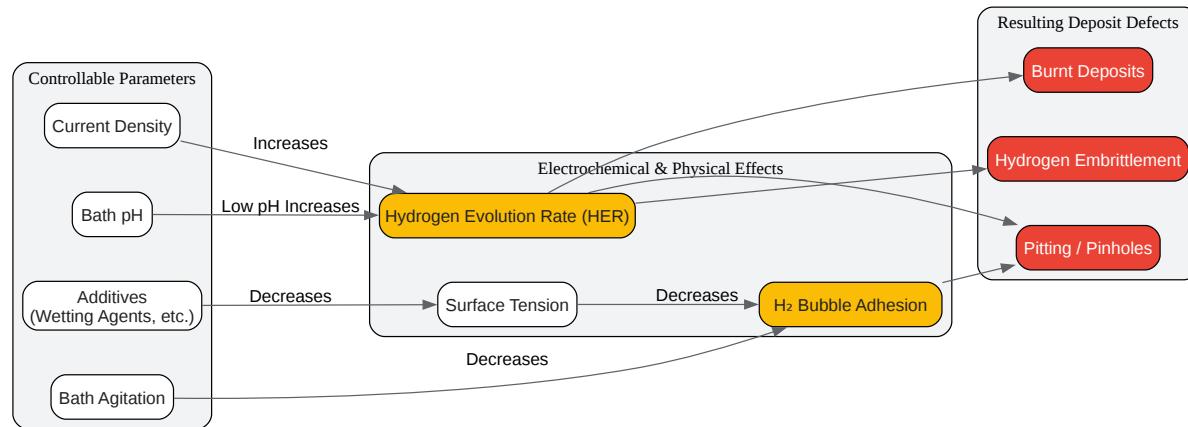
Objective: To determine the optimal operating current density range and assess the condition of the plating bath with respect to additives and contaminants.

Materials:

- 267 mL Hull cell[\[6\]](#)
- Polished brass or steel Hull cell panels
- Anode corresponding to the plating bath (e.g., phosphorized copper)
- DC power supply (rectifier)
- Heater and thermometer (if bath is operated at elevated temperatures)
- Agitation source (e.g., air pump with sparger)
- Sample of the copper electroplating bath
- Appropriate cleaning and rinsing solutions (e.g., degreaser, acid dip, deionized water)
- Hull cell ruler or scale for current density interpretation

Procedure:

- Bath Preparation:
 - Obtain a representative sample of the copper plating bath and bring it to the correct operating temperature.[\[6\]](#)
 - Ensure the bath is well-agitated before taking the sample.
- Anode and Cathode Preparation:
 - Place the copper anode into the designated slot in the Hull cell.
 - Prepare a Hull cell panel by cleaning it thoroughly. This may involve an alkaline degreasing step followed by a brief acid dip to activate the surface. Rinse thoroughly with deionized water between each step. A water-break-free surface indicates proper cleaning.[\[16\]](#)
- Hull Cell Setup:
 - Fill the Hull cell with the plating bath sample to the 267 mL mark.[\[16\]](#)
 - Insert the cleaned Hull cell panel into the cathode slot, ensuring the polished side faces the anode.[\[6\]](#)
 - Connect the positive lead of the rectifier to the anode and the negative lead to the cathode panel.[\[16\]](#)
 - If agitation is used in your main tank, provide similar agitation in the Hull cell.
- Plating:
 - Turn on the rectifier and adjust the total current to the desired value (e.g., 2 amps).
 - Plate for a specified duration, typically 5 minutes.[\[16\]](#)
- Post-Plating Treatment:


- Once the plating time is complete, turn off the rectifier and disconnect the leads.
- Remove the panel, rinse it thoroughly with water, and dry it.[16]
- Analysis:
 - Visually inspect the panel. The deposit will vary in appearance from one end to the other, corresponding to the different current densities.
 - The end of the panel closest to the anode represents the high-current-density region, while the end furthest away represents the low-current-density region.[17]
 - Use a Hull cell ruler to correlate the position on the panel with the specific current density in A/dm² or A/ft².[17]
 - Evaluate the following:
 - Bright Range: The range of current densities that produces a bright, smooth deposit. A wide bright range is desirable.
 - Burning: Note the current density at which the deposit becomes dark and powdery.
 - Dullness: Identify areas where the deposit is hazy or lacks brightness.
 - Pitting: Look for small holes, which indicate excessive gassing. Note the current density at which pitting begins.

Data Interpretation Table:

Observed Defect	Location on Panel (Current Density)	Probable Cause	Recommended Action
Pitting	High to medium CD	Excessive hydrogen evolution, low wetting agent, organic contamination	Decrease total current, check/add wetting agent, perform carbon treatment
Burning	High CD	Excessive current density, low copper concentration, poor agitation	Decrease total current, analyze and adjust bath chemistry, increase agitation
Dull Deposit	Low CD	Low brightener concentration, metallic contamination	Add brightener, perform dummy plating at low current density
Narrow Bright Range	N/A	Imbalance of additives, contamination	Perform additive adjustments based on supplier recommendations, carbon treat

Relationship Diagram: Plating Parameters and Hydrogen Evolution

This diagram illustrates the causal relationships between key plating parameters and the phenomenon of hydrogen evolution.

[Click to download full resolution via product page](#)

Caption: Key parameters influencing hydrogen evolution and defects.

References

- Hull Cell Acid Copper Electrolyte Analysis.
- Precision Electroplating: Hull Cell Analysis | Lab Wizard. (2025).
- Hull Cell Test Method for Electroplating Solutions | PAVCO. (2025).
- Hull Cell - YouTube. (2014).
- Electroplated Coatings for Improved Resistance to Hydrogen Embrittlement - ProPlate.
- What is Hull Cell Test? | Overview, experimental procedures, and test piece evaluation methods. (2023).
- Nikolić, N. D., et al. The effect of hydrogen co-deposition on the morphology of copper electrodeposits. II. Correlation between the properties of electrolytic solutions and the quantity of evolved hydrogen. ResearchGate. (2025).

- Mandich, N. V. pH, hydrogen evolution and their significance in electroplating operations. ResearchGate.
- Mandich, N. pH, Hydrogen evolution & their significance in electroplating operations. Semantic Scholar. (2002).
- Hydrogen Embrittlement & the Electroplating Process | SPC - Sharretts Plating.
- How does increasing the Hydrogen Concentration of CuSO₄ (electrolyte) affect electroplating of copper - Chemistry Stack Exchange. (2019).
- Shafiei, M., et al. Hydrogen Co-deposition Effects on the Structure of Electrodeposited Copper. ResearchGate.
- Electrolysis Acidified: Investigating the Impact of Ph on Copper Electroplating Rate | Chemistry - Year 11 SACE | Thinkswap.
- Vattipalli, V., et al. Mechanism of Electrocatalytic H₂ Evolution, Carbonyl Hydrogenation, and Carbon–Carbon Coupling on Cu. Journal of the American Chemical Society. (2018).
- Why is more hydrogen gas being produced at the cathode during the electrolysis of copper sulfate (copper electrodes) as the temperature increases? - Quora. (2021).
- Devasia, A., et al. Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials. ACS Applied Energy Materials. (2022).
- Devasia, A., et al. Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials. ACS Publications. (2022).
- Lee, H., et al. The Effect of Additives on the High Current Density Copper Electroplating. ResearchGate. (2011).
- Saji, V. S. Influence of pH Solution on Electroless Copper Plating Using Sodium Hypophosphite as Reducing Agent. International Journal of Electrochemical Science. (2012).
- Complete Guide to Electroplating Defects & Issues | SPC Blog - Sharretts Plating.
- How can I minimize gas evolution on the cathode surface during electrodeposition? ResearchGate. (2020).
- Yagodzinsky, Y. Effects of hydrogen in copper. (2021).
- Zhang, Y., et al. Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. MDPI. (2022).
- Wang, Y., et al. Surface-Dependent Hydrogen Evolution Activity of Copper Foil. MDPI. (2022).
- Song, Y., et al. Effect of Hydrogen Bake-Out on Copper Plated Alloy 718. OnePetro. (2017).
- Rosa-Ortiz, S. M., & Takshi, A. Copper Electrodeposition By Hydrogen Evolution Assisted Electroplating. Circuitnet.
- Troubleshooting Common Electroplating Problems - EOXS.

- Wang, Y., et al. Electroplated Copper Additives for Advanced Packaging: A Review. PubMed Central. (2023).
- Copper Plating Troubleshooting Tips - Sharretts Plating Company.
- How Current Density Affect the Cathode Deposit in Copper Electrowinning? (2021).
- Wang, S.-H., et al. The Effect of Plating Current Densities on Self-Annealing Behaviors of Electroplated Copper Films. Journal of The Electrochemical Society. (2003).
- Liu, M., et al. Enhancing CO₂ reduction by suppressing hydrogen evolution with polytetrafluoroethylene protected copper nanoneedles. Journal of Materials Chemistry A. (2020).
- Belyanina, L. N., et al. Additives to the electrolyte for copper plating of through-holes in multilayer printed-circuit boards. Semantic Scholar. (2021).
- Zhang, N., et al. Suppression of Hydrogen Evolution over Oxidized CuXCoY in an Ionic Liquid Electrolyte for CO₂ Electrochemical Reduction. ACS Applied Energy Materials. (2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 2. eoxs.com [eoxs.com]
- 3. proplate.com [proplate.com]
- 4. utelectrode.com [utelectrode.com]
- 5. lab-wizard.com [lab-wizard.com]
- 6. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 7. pH, Hydrogen evolution & their significance in electroplating operations | Semantic Scholar [semanticscholar.org]
- 8. echemi.com [echemi.com]
- 9. Copper Plating Troubleshooting Tips - Sharretts Plating Company [sharrettsplating.com]
- 10. Hydrogen Embrittlement & the Electroplating Process | SPC [sharrettsplating.com]

- 11. onepetro.org [onepetro.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thinkswap.com [thinkswap.com]
- 15. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. What is Hull Cell Test? | Overview, experimental procedures, and test piece evaluation methods | YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 18. Hull Cell Acid Copper Electrolyte Analysis [thinktink.com]
- 19. Copper Electrodeposition By Hydrogen Evolution Assisted Electroplating [circuitnet.com]
- To cite this document: BenchChem. [Technical Support Center: Minimizing Hydrogen Evolution in Copper Electroplating]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419579#minimizing-hydrogen-evolution-in-copper-electroplating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com